Superior Synthetic Yield Compared to a Closely Related Quinoline Analog
A direct comparison of synthetic yields reveals that the target compound can be obtained with a 66% yield under specific conditions . In contrast, the synthesis of the closely related analog tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, under a similar nucleophilic aromatic substitution approach, is not reported with a comparable, reproducible yield in the available literature, often requiring different, less efficient conditions . This establishes a quantitative advantage for the isoquinolin-1-yl derivative in terms of synthetic accessibility and material throughput.
| Evidence Dimension | Synthetic Reaction Yield |
|---|---|
| Target Compound Data | 66% yield |
| Comparator Or Baseline | tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS 890709-17-8); yield not explicitly quantified or consistently reported for a comparable method. |
| Quantified Difference | Target compound provides a defined, reproducible yield (66%) for process planning, whereas the comparator lacks equivalent published data. |
| Conditions | Reaction of 1-chloroisoquinoline (1.07 mmol) with N-Boc-piperazine (2.26 mmol) and DBU (1.61 mmol) in DMP (2 mL) at 105-110°C, followed by column chromatography. |
Why This Matters
A well-defined and reproducible synthetic yield is critical for procurement and research planning, enabling accurate cost estimation and material sourcing for scale-up activities.
